Cas no 1351648-18-4 (N-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioyl)furan-2-carboxamide)

N-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioyl)furan-2-carboxamide is a heterocyclic compound featuring a fused pyrimidine-2,4-dione (uracil) core modified with a carbothioyl group and a furan-2-carboxamide substituent. This structure imparts unique reactivity, making it a valuable intermediate in medicinal chemistry and organic synthesis. The presence of both amino and thioamide functionalities enhances its potential as a building block for nucleoside analogs or metal-chelating agents. Its rigid, planar framework may contribute to binding interactions in biologically active molecules. The compound's stability under standard conditions facilitates handling and further derivatization. Researchers may explore its utility in developing enzyme inhibitors or as a precursor for heterocyclic scaffolds in pharmaceutical applications.
N-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioyl)furan-2-carboxamide structure
1351648-18-4 structure
商品名:N-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioyl)furan-2-carboxamide
CAS番号:1351648-18-4
MF:C10H8N4O4S
メガワット:280.259920120239
CID:5939632
PubChem ID:71778708

N-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioyl)furan-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioyl)furan-2-carboxamide
    • 1351648-18-4
    • F1923-0065
    • AKOS024618827
    • N-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonothioyl)furan-2-carboxamide
    • インチ: 1S/C10H8N4O4S/c11-6-5(8(16)14-10(17)12-6)9(19)13-7(15)4-2-1-3-18-4/h1-3H,(H,13,15,19)(H4,11,12,14,16,17)
    • InChIKey: OBCUZELEZCBKSA-UHFFFAOYSA-N
    • ほほえんだ: S=C(C1C(NC(NC=1N)=O)=O)NC(C1=CC=CO1)=O

計算された属性

  • せいみつぶんしりょう: 280.02662592g/mol
  • どういたいしつりょう: 280.02662592g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 502
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 159Ų
  • 疎水性パラメータ計算基準値(XlogP): 0

N-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioyl)furan-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1923-0065-20μmol
N-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioyl)furan-2-carboxamide
1351648-18-4 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1923-0065-40mg
N-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioyl)furan-2-carboxamide
1351648-18-4 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1923-0065-2mg
N-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioyl)furan-2-carboxamide
1351648-18-4 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1923-0065-10mg
N-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioyl)furan-2-carboxamide
1351648-18-4 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1923-0065-15mg
N-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioyl)furan-2-carboxamide
1351648-18-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1923-0065-100mg
N-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioyl)furan-2-carboxamide
1351648-18-4 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1923-0065-1mg
N-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioyl)furan-2-carboxamide
1351648-18-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1923-0065-20mg
N-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioyl)furan-2-carboxamide
1351648-18-4 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1923-0065-25mg
N-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioyl)furan-2-carboxamide
1351648-18-4 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1923-0065-75mg
N-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioyl)furan-2-carboxamide
1351648-18-4 90%+
75mg
$208.0 2023-05-17

N-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioyl)furan-2-carboxamide 関連文献

N-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioyl)furan-2-carboxamideに関する追加情報

Introduction to N-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioyl)furan-2-carboxamide (CAS No. 1351648-18-4)

N-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioyl)furan-2-carboxamide, identified by its CAS number 1351648-18-4, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities and structural complexity. The unique arrangement of functional groups within its molecular framework suggests a multifaceted role in chemical interactions, making it a subject of extensive research and development.

The molecular structure of N-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioyl)furan-2-carboxamide features a pyrimidine core substituted with an amino group at the 6-position and a thiocarbonyl group at the 5-position. This configuration is flanked by a furan moiety at the 2-position and a carboxamide group at the 2-position of the furan ring. Such structural features are often associated with compounds exhibiting pharmacological properties, particularly in the realm of enzyme inhibition and receptor binding.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their therapeutic potential. The pyrimidine scaffold is well-known for its presence in many biologically active molecules, including nucleoside analogs used in antiviral and anticancer therapies. The incorporation of additional functional groups, such as the thiocarbonyl and carboxamide moieties in N-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioyl)furan-2-carboxamide, enhances its chemical diversity and opens up possibilities for targeted drug design.

One of the most compelling aspects of this compound is its potential as a lead molecule in drug discovery. The presence of multiple reactive sites allows for selective modifications that can fine-tune its biological activity. For instance, the amino group at the 6-position can be utilized for further derivatization to enhance binding affinity or to introduce specific pharmacophores. Similarly, the thiocarbonyl group offers opportunities for sulfur-based interactions with biological targets.

The furan ring is another key feature that contributes to the compound's versatility. Furan derivatives are known to exhibit a wide range of biological activities due to their ability to interact with various enzymes and receptors. The carboxamide group at the 2-position further extends its potential applications by enabling hydrogen bonding interactions, which are crucial for stabilizing protein-ligand complexes.

Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry. A notable example is the use of pyrimidine derivatives as inhibitors of kinases and other enzymes involved in cancer pathways. The structural motif found in N-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioyl)furan-2-carboxamide aligns well with this trend, suggesting that it may possess inhibitory properties against relevant targets.

In addition to its potential as an enzyme inhibitor, this compound may also exhibit other biological activities. For instance, it could interact with DNA or RNA through Watson-Crick base pairing or form stable complexes with metal ions. These interactions could be exploited for therapeutic purposes in areas such as antiviral or antibacterial treatments.

The synthesis of N-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioyl)furan-2-carboxamide presents an interesting challenge due to its complex structure. However, recent advancements in synthetic methodologies have made it more feasible to construct such molecules efficiently. Techniques such as multi-step organic synthesis combined with computational modeling have significantly improved the yield and purity of target compounds.

The pharmacokinetic properties of this compound are also under investigation. Understanding how it is absorbed, distributed, metabolized, and excreted (ADME) is crucial for assessing its therapeutic potential. Preliminary studies suggest that its molecular weight and charge distribution may influence its bioavailability, making it an attractive candidate for further pharmacokinetic profiling.

In conclusion, N-(6-amino-2,4-dioxo-1,2,3,

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